molecular formula C17H26BNO3 B12506150 (S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester

(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester

Cat. No.: B12506150
M. Wt: 303.2 g/mol
InChI Key: SBYUJLXMCLUPCB-UHFFFAOYSA-N
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Description

®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acids or esters under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group.

    Reduction: Reduction reactions may target the dioxaborolane moiety or other functional groups within the molecule.

    Substitution: The benzyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated compounds, nucleophiles, and bases are typical reagents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties could be investigated. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The dioxaborolane moiety, in particular, might play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.

    (S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol: Enantiomer of the compound .

    1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.

Uniqueness

The uniqueness of ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol lies in its specific combination of functional groups and stereochemistry. This combination can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3

InChI Key

SBYUJLXMCLUPCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O

Origin of Product

United States

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